Sacubitril Impurity L

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients and Drug Products

Impurity profiling, the identification and quantification of unwanted chemical entities in active pharmaceutical ingredients (APIs) and finished drug products, is a critical aspect of pharmaceutical development and manufacturing. pharmaffiliates.combiomedres.us These undesired components can originate from various sources, including raw materials, synthetic processes, degradation of the drug substance, and storage. pharmaffiliates.comglobalpharmatek.com The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a medication. globalpharmatek.comajptr.com Some impurities may be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us Furthermore, impurities can alter the stability and bioavailability of the drug, potentially leading to reduced therapeutic efficacy. pharmaffiliates.comglobalpharmatek.com

A systematic process of identifying, characterizing, and quantifying these impurities is essential to meet stringent safety and quality standards. biomedres.us This comprehensive analysis helps in understanding the formation of impurities and in developing strategies to control them. globalpharmatek.com The data generated from impurity profiling is a mandatory requirement for new drug applications and plays a crucial role in ensuring that pharmaceutical products comply with global regulatory expectations. pharmaffiliates.comglobalpharmatek.com

Regulatory Landscape and Quality by Design (QbD) Principles in Impurity Control

The control of pharmaceutical impurities is strictly governed by a framework of regulations established by international bodies. Regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have set forth stringent guidelines to ensure the quality and safety of pharmaceutical products. pharmaffiliates.combiomedres.usajptr.com The ICH, in particular, works to harmonize technical requirements for drug development across different regions, streamlining the regulatory process. adragos-pharma.com ICH guidelines Q3A(R2) and Q3B(R2) provide specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. pharmaffiliates.comgmpinsiders.com

In recent years, the pharmaceutical industry has been shifting from a traditional quality-by-testing approach to a more proactive and systematic methodology known as Quality by Design (QbD). usp.org QbD is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com This approach involves defining a quality target product profile and identifying critical quality attributes (CQAs) of the drug product. mt.com By understanding how process parameters affect these CQAs, a "design space" can be established, which is the range of process parameters that have been demonstrated to ensure quality. mt.com This risk-based approach allows for more robust manufacturing processes and better control over impurities. usp.orgiajps.com

Scope and Research Focus on Sacubitril Impurity L

This article focuses specifically on this compound, a known process-related impurity of Sacubitril. Sacubitril is an active pharmaceutical ingredient used in the treatment of heart failure when combined with valsartan (B143634). researchgate.netijpsm.com Given the critical nature of the drug, ensuring its purity is of utmost importance. Research into this compound involves its identification, characterization, and the development of analytical methods for its detection and quantification. The primary goal is to understand its formation and to implement control strategies to minimize its presence in the final drug product, thereby ensuring the quality and safety of the medication. This focus aligns with the broader objectives of pharmaceutical impurity research, which aims to mitigate any potential risks associated with impurities.

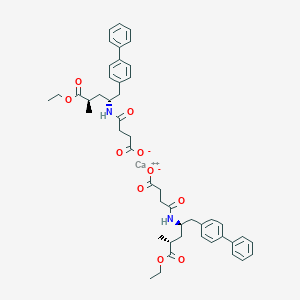

Structure

3D Structure of Parent

Properties

Molecular Formula |

C48H56CaN2O10 |

|---|---|

Molecular Weight |

861.0 g/mol |

IUPAC Name |

calcium;4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m11./s1 |

InChI Key |

DDLCKLBRBPYKQS-NALBKADYSA-L |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Sacubitril Impurity L: a Detailed Profile

Chemical Structure and Identification

This compound is chemically known as Calcium 4-(((2R,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoate. nih.gov Its molecular formula is C48H56CaN2O10, and it has a molecular weight of approximately 861.04 g/mol . nih.govcymitquimica.com

Interactive Data Table: Chemical Identification of this compound

| Property | Value | Source |

| IUPAC Name | calcium;4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | nih.gov |

| Molecular Formula | C48H56CaN2O10 | nih.govcymitquimica.com |

| Molecular Weight | 861.04 g/mol | cymitquimica.com |

| Parent Compound | (2R,4R)-Sacubitril | nih.gov |

Stereoisomeric Impurities

Synthesis and Formation Pathways

Impurities in active pharmaceutical ingredients can arise from various sources, including the starting materials, intermediates, by-products of the main reaction, and degradation products. globalpharmatek.comajptr.com Process-related impurities like this compound are formed during the manufacturing process. The synthesis of Sacubitril is a multi-step process, and impurities can be introduced at various stages. For instance, one large-scale synthesis of Sacubitril starts with the conversion of 4-bromo-1,1'-biphenyl. Specific details on the exact reaction step leading to the formation of this compound are often proprietary. However, it is understood that such impurities can result from side reactions or the presence of impurities in the starting materials or reagents used in the synthesis. A patent describes a method for synthesizing an impurity of Sacubitril valsartan (B143634) sodium using PyBOP as a condensing agent, highlighting how specific reagents and reaction conditions can lead to the formation of impurities. google.com

Analytical Methodologies for Sacubitril Impurity L

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for the separation and quantification of impurities in pharmaceuticals due to their high resolution and sensitivity. ajptr.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of Sacubitril and its impurities. researchgate.netneuroquantology.com Stability-indicating RP-HPLC methods have been developed to separate Sacubitril from its impurities and degradation products. researchgate.net For example, one method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. researchgate.net UHPLC, an advancement over HPLC, offers faster analysis times and improved resolution. A UHPLC method was developed for the simultaneous estimation of Sacubitril and Valsartan (B143634) in the presence of seven related impurities, using a C8 column. japsonline.com These methods are validated according to ICH guidelines to ensure their accuracy, precision, linearity, and robustness. researchgate.netneuroquantology.com

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

Spectroscopic and Spectrometric Methods for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the structural elucidation of unknown impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying impurities by providing information about their molecular weight and fragmentation patterns. scitcentral.com LC-MS has been used to characterize degradation products of Sacubitril. scitcentral.comamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for the definitive structural elucidation of impurities. ajprd.com Both one-dimensional (1H and 13C) and two-dimensional NMR experiments are used to determine the precise chemical structure of isolated impurities. scitcentral.comamazonaws.com The characterization of major degradation products of Sacubitril has been successfully achieved using a combination of LC-MS and extensive NMR spectroscopy. scitcentral.comamazonaws.com

Interactive Data Table: Analytical Techniques for Sacubitril Impurities

| Technique | Application | Reference |

| RP-HPLC | Separation and quantification of Sacubitril and its impurities. | researchgate.netneuroquantology.com |

| UHPLC | Rapid and high-resolution separation of Sacubitril, Valsartan, and related impurities. | japsonline.com |

| LC-MS | Identification and characterization of impurities based on mass. | scitcentral.comamazonaws.com |

| NMR Spectroscopy | Definitive structural elucidation of impurities. | scitcentral.comamazonaws.com |

| UV-Vis Spectrophotometry | Estimation of Sacubitril in synthetic mixtures. | ajrconline.org |

Structural Elucidation and Characterization Approaches for Sacubitril Impurity L

The definitive identification of Sacubitril Impurity L relies on a combination of advanced spectroscopic and chromatographic techniques. These methods provide a comprehensive understanding of its molecular structure, which is essential for quality control in pharmaceutical manufacturing.

Elucidation of this compound Structure from LC-MS/MS and NMR Data

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of pharmaceutical impurities.

LC-MS/MS analysis is instrumental in determining the molecular weight and fragmentation pattern of an impurity. For this compound, identified as the (2R,4R)-diastereomer of Sacubitril, the molecular mass is identical to that of the active pharmaceutical ingredient (API). scitcentral.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectroscopic analysis in the positive electrospray ionization mode would show a molecular ion peak [M+H]⁺ at an m/z of 412.01, corresponding to the molecular formula C₂₄H₂₉NO₅. scitcentral.compharmainfo.in While mass spectrometry confirms the molecular formula, it cannot by itself distinguish between stereoisomers.

NMR spectroscopy provides detailed information about the atomic connectivity and stereochemistry of the molecule. bmanaj.org Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign the structure. scitcentral.com Although the NMR spectrum of Impurity L is very similar to that of Sacubitril, subtle differences in the chemical shifts and coupling constants of the protons and carbons, especially around the C2 and C4 chiral centers, allow for its specific identification. These differences arise from the different spatial arrangement of the atoms in the diastereomer.

Table 1: Representative Spectroscopic Data for this compound This table is for illustrative purposes, based on the known structure and general spectroscopic principles.

| Technique | Parameter | Observed Value/Finding |

|---|---|---|

| LC-MS/MS | Molecular Ion [M+H]⁺ | m/z 412.01 |

| Molecular Formula | C₂₄H₂₉NO₅ | |

| ¹H NMR | Aromatic Protons | Signals corresponding to the biphenyl (B1667301) group. |

| Aliphatic Protons | Distinct chemical shifts for protons at chiral centers (C2-H, C4-H) compared to other stereoisomers. | |

| ¹³C NMR | Carbonyl Carbons | Resonances for ester and amide carbonyls. |

Comparison with Known Related Substances and Reference Standards

The unambiguous identification of this compound is achieved by comparing its analytical data with that of a certified reference standard. synzeal.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for this comparison.

The development of stereoselective, stability-indicating HPLC methods is critical for separating Sacubitril from all its potential stereoisomeric impurities. rsc.org These methods often utilize chiral stationary phases (chiral columns) that can differentiate between enantiomers and diastereomers. rsc.org In a validated method, this compound will have a unique retention time, distinct from Sacubitril and other related substances. worldsresearchassociation.comjapsonline.com The identity of an unknown peak in a sample chromatogram is confirmed if its retention time matches that of the this compound reference standard under the same conditions.

Table 2: Illustrative Chromatographic Separation Data This data is hypothetical and serves to illustrate the principle of chromatographic separation.

| Compound | Stereochemistry | Hypothetical Retention Time (min) |

|---|---|---|

| Sacubitril | (2S,4R) | 15.2 |

| This compound | (2R,4R) | 18.5 |

| Sacubitril Enantiomer | (2R,4S) | 16.8 |

Stereochemical Assignment and Chirality in this compound

Sacubitril possesses two chiral centers at positions C2 and C4 of the pentanoic acid backbone. synzeal.com This results in the possibility of four stereoisomers. Sacubitril itself is the (2S,4R)-isomer.

This compound is identified as the (2R,4R)-diastereomer of Sacubitril. nih.govvenkatasailifesciences.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by achiral chromatography, although chiral methods provide better resolution. rsc.org

The definitive assignment of the (2R,4R) stereochemistry requires sophisticated analytical work. While NMR can provide strong evidence, absolute confirmation is often obtained through single-crystal X-ray crystallography, if a suitable crystal can be grown. Alternatively, the impurity can be compared to a reference standard that has been synthesized through a stereocontrolled chemical process, where the configuration of each chiral center is known. The use of reference standards of known stereochemistry is a common practice in the pharmaceutical industry for the accurate identification and quantification of stereoisomeric impurities. synzeal.com

Table 3: Stereoisomers of Sacubitril

| Compound Name | Stereochemical Configuration | Relationship to Sacubitril |

|---|---|---|

| Sacubitril | (2S,4R) | Active Pharmaceutical Ingredient |

| Sacubitril Enantiomer | (2R,4S) | Enantiomer |

| This compound | (2R,4R) | Diastereomer |

Conclusion

The study and control of pharmaceutical impurities like Sacubitril Impurity L are integral to modern drug development and manufacturing. Through rigorous impurity profiling, the application of advanced analytical techniques, and the implementation of robust control strategies guided by Quality by Design principles, the pharmaceutical industry can ensure the production of high-quality, safe, and effective medications. The focused research on specific impurities such as this compound demonstrates the commitment to understanding and mitigating any potential risks, ultimately safeguarding patient health.

Impurity Control Strategies and Regulatory Frameworks in Pharmaceutical Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product. For Sacubitril, an antihypertensive medication, a comprehensive strategy is employed to manage related substances, including specific isomers such as Sacubitril Impurity L. veeprho.comclearsynth.com This involves developing detailed impurity profiles, applying international regulatory guidelines, implementing specific control measures, and assessing for potentially harmful genotoxic impurities.

Future Research Directions

Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection

The accurate detection and quantification of impurities, especially at trace and ultra-trace levels, are fundamental to pharmaceutical quality control. ijpsjournal.comscirp.org Current methods for analyzing Sacubitril and its impurities often rely on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). neuroquantology.comneuroquantology.comrsc.orgnih.govjapsonline.comresearchgate.net While effective, the pursuit of even lower detection limits and higher throughput necessitates the exploration of next-generation analytical technologies.

Future research should focus on:

Advanced Chromatographic Techniques: Supercritical Fluid Chromatography (SFC) presents a promising alternative to traditional liquid chromatography, offering orthogonal selectivity and faster analysis times. ijpsjournal.comapacsci.com Research into developing and validating SFC methods specifically for Sacubitril Impurity L could lead to more efficient and environmentally friendly analytical workflows.

Hyphenated Mass Spectrometry Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for impurity profiling. ijpsjournal.comemanresearch.orgsemanticscholar.org Future work should aim to develop and validate LC-HRMS and LC-MS/MS methods capable of detecting this compound at levels far below current limits of quantification. This would be particularly important for identifying potential genotoxic impurities, which require stringent control. scirp.org

Process Analytical Technology (PAT): The integration of real-time analytical tools into the manufacturing process can provide continuous monitoring of impurity formation. emanresearch.org Investigating the application of PAT for Sacubitril synthesis could enable proactive control over the formation of Impurity L, ensuring consistent product quality.

| Analytical Technology | Potential Advantage for this compound Detection |

| Supercritical Fluid Chromatography (SFC) | Faster analysis, reduced solvent consumption, orthogonal selectivity. ijpsjournal.comapacsci.com |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | High sensitivity and specificity for structural elucidation of unknown impurities. ijpsjournal.comemanresearch.org |

| Process Analytical Technology (PAT) | Real-time monitoring and control of impurity formation during synthesis. emanresearch.org |

In-depth Mechanistic Studies on Impurity Formation under Varied Conditions

A thorough understanding of how this compound is formed is crucial for developing effective control strategies. researchgate.netmt.com Hydrolytic degradation is a common pathway for impurity formation in many drugs. ijper.org Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are instrumental in elucidating degradation pathways. neuroquantology.comneuroquantology.comjapsonline.comamazonaws.comamazonaws.comresearchgate.net

Future research in this area should include:

Comprehensive Forced Degradation Studies: While general degradation of Sacubitril has been studied, specific and detailed mechanistic investigations into the formation of Impurity L under a wide range of pH, temperature, and oxidative stress conditions are needed. neuroquantology.comamazonaws.comamazonaws.com This would involve identifying the specific reaction conditions that favor the formation of this impurity.

Isotopic Labeling Studies: The use of isotopically labeled starting materials and reagents can provide definitive insights into the reaction mechanisms and the origin of different atoms within the impurity structure.

Kinetic Modeling: Developing kinetic models for the formation of Impurity L can help in predicting its levels under different manufacturing and storage conditions, thereby aiding in the establishment of appropriate control measures. mt.com

Green Chemistry Approaches to Minimize Impurity L Formation in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.orgmdpi.comorionpharma.comjddhs.com Applying these principles to the synthesis of Sacubitril can lead to more sustainable manufacturing processes with a lower impurity profile. acs.orgneulandlabs.comacs.orggoogle.comgoogle.comgoogleapis.com

Future research should explore:

Alternative Synthetic Routes: Investigating novel synthetic pathways that avoid the use of reagents or conditions known to promote the formation of Impurity L is a key objective. neulandlabs.comacs.org This could involve exploring enzymatic catalysis, which often offers high selectivity and milder reaction conditions. google.com

Optimization of Reaction Conditions: Systematically optimizing reaction parameters such as solvent, temperature, and catalyst can significantly minimize the formation of by-products, including Impurity L. mt.com The use of greener solvents is a central tenet of this approach. mdpi.comjddhs.com

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and often, improved purity profiles. acs.org Exploring the synthesis of Sacubitril and its intermediates using flow chemistry could be a promising strategy to reduce the formation of Impurity L.

| Green Chemistry Principle | Application to Sacubitril Synthesis |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents to reduce waste and toxicity. mdpi.comjddhs.com |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis or reactions at ambient temperature. mdpi.comjddhs.com |

| Catalysis | Using highly selective catalysts, including biocatalysts, to improve reaction efficiency and reduce by-products. acs.orggoogle.com |

Advanced Computational Methodologies for Comprehensive Impurity Prediction

Computational tools are increasingly being used in the pharmaceutical industry to predict the formation of impurities and to assess their potential toxicity. immunocure.uszamann-pharma.commit.edunih.govmdpi.com These in silico methods can accelerate drug development by identifying potential issues early in the process. nih.gov

Future research directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models specifically tailored to predict the formation of different types of impurities in the Sacubitril synthesis process can be a powerful tool. immunocure.us These models can help in identifying structural motifs that are prone to degradation.

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to model reaction pathways and transition states, providing a deeper understanding of the thermodynamics and kinetics of Impurity L formation.

Machine Learning and Artificial Intelligence (AI): AI-powered platforms can analyze vast datasets from chemical reactions to predict impurity profiles with increasing accuracy. zamann-pharma.commit.edumdpi.com Applying these advanced algorithms to the synthesis of Sacubitril could lead to a more comprehensive and predictive understanding of impurity formation.

| Computational Method | Application in Impurity L Research |

| QSAR | Predicting the likelihood of impurity formation based on molecular structure. immunocure.us |

| DFT Calculations | Elucidating the energetic favorability of different reaction pathways leading to Impurity L. |

| Machine Learning/AI | Analyzing reaction data to predict and control impurity profiles in real-time. zamann-pharma.commit.edu |

By focusing on these four key areas, the scientific community can proactively address the challenges associated with this compound, ultimately contributing to the production of a safer and more effective medication for patients with heart failure.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Sacubitril Impurity L in pharmaceutical formulations?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method. Use a Phenomenex Gemini-NX C18 column (150 mm × 4.6 mm, 3 µm) with a gradient mobile phase (e.g., acetonitrile and phosphate buffer) at 254 nm detection. The flow rate should be 1.5 mL/min, and the column temperature maintained at 30°C. Validate the method per ICH Q2(R1) guidelines, ensuring linearity (R² > 0.999) and precision (RSD < 10%) .

- Data Example :

| Parameter | This compound |

|---|---|

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

| Recovery Range | 90–115% |

Q. How is the structural identity of this compound confirmed?

- Methodology : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). For LC-MS/MS, observe the molecular ion (e.g., m/z 415 [M+1] for oxidation products) and fragmentation patterns. Use ¹H-NMR and ¹³C-NMR to confirm functional groups and stereochemistry. Compare spectral data with reference standards or synthesized analogs .

Q. What regulatory thresholds apply to this compound in drug substances?

- Methodology : Follow ICH Q3A/B and USP <1086> guidelines. Set identification thresholds at 0.10% (for drug substances) and qualification thresholds based on toxicological assessments. Justify limits using genotoxicity studies (e.g., Ames test) and elemental impurity profiles (per USP <232>/<233>) .

Advanced Research Questions

Q. How can a stability-indicating method for this compound be optimized for robustness?

- Methodology : Apply a Quality-by-Design (QbD) approach using Design of Experiments (DoE). Evaluate critical parameters (e.g., pH, column temperature, gradient slope) via factorial designs. For example, a central composite design can optimize resolution between Sacubitril, Valsartan, and Impurity L. Validate robustness by varying parameters ±10% and ensuring RSD < 5% for retention times .

Q. What synthetic pathways lead to the formation of this compound?

- Methodology : Trace impurity formation using forced degradation studies. Expose Sacubitril to oxidative (H₂O₂), acidic (HCl), or photolytic (UV light) conditions. Monitor degradation products via HPLC-MS/MS. For example, oxidation of intermediate diastereomers (e.g., via peroxide-mediated reactions) may generate Impurity L, as observed in analogous ramipril impurity studies .

Q. How do contradictory data on impurity quantification arise, and how can they be resolved?

- Methodology : Investigate method variability sources:

- Column batch differences : Test multiple column lots to assess retention time drift.

- Mobile phase preparation : Standardize buffer pH (±0.1) and solvent purity.

- Data Analysis : Use statistical tools (e.g., ANOVA) to compare inter-lab results. Cross-validate findings with orthogonal methods like LC-MS or capillary electrophoresis .

Q. What pharmacological impact does this compound have compared to the parent drug?

- Methodology : Conduct in vitro enzyme inhibition assays (e.g., neprilysin inhibition). Compare IC₅₀ values of Sacubitril and Impurity L using fluorogenic substrates. For example, Sacubitril has an IC₅₀ of 5 nM, while Impurity L may show reduced activity due to stereochemical differences .

Q. How are toxicological risks of this compound assessed in preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.